8-ethylquinolin-5-amine
Description
Properties
CAS No. |
1862837-22-6 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 8 Ethylquinolin 5 Amine
Established Synthetic Pathways for 8-Ethylquinolin-5-amine and Analogous Compounds
The foundational methods for quinoline (B57606) synthesis, developed in the late 19th century, remain relevant. These are typically multi-step linear sequences that build the quinoline core from simpler aromatic amines.
Multi-step Linear Synthetic Approaches
Linear synthesis involves the sequential modification of a starting material to build the final product. For 8-ethylquinolin-5-amine, a logical and established linear route involves the initial synthesis of the quinoline core, followed by functional group interconversions. The most common strategies are the Skraup and Doebner-von Miller reactions, followed by nitration and subsequent reduction.
A plausible pathway begins with 3-ethylaniline. A Skraup reaction, which involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene, would theoretically produce a mixture of 8-ethylquinoline (B27807) and 6-ethylquinoline. wikipedia.orgwikipedia.orggoogle.comscispace.com The subsequent step is the nitration of the isolated 8-ethylquinoline. Nitration of quinoline derivatives often occurs on the benzene (B151609) ring. For instance, the nitration of 8-bromoquinoline (B100496) with potassium nitrate (B79036) in sulfuric acid yields 8-bromo-5-nitroquinoline, demonstrating the feasibility of functionalizing the C5 position. rsc.org A similar reaction on 7-methylquinoline (B44030) selectively yields 7-methyl-8-nitroquinoline (B1293703) in high yield. brieflands.com By analogy, nitrating 8-ethylquinoline is expected to produce 8-ethyl-5-nitroquinoline. The final step is the reduction of the nitro group to an amine, which can be readily achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
The Doebner-von Miller reaction offers an alternative to the often-vigorous Skraup synthesis. wikipedia.orgslideshare.netresearchgate.net It utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst. wikipedia.org This method can also be used to construct the initial 8-ethylquinoline skeleton from 3-ethylaniline.
A summary of representative multi-step linear syntheses for analogous compounds is presented below.
Table 1: Representative Multi-step Linear Syntheses for Quinoline Derivatives
| Starting Material | Reaction Sequence | Key Intermediates | Final Product (Analog) | Ref. |
|---|
Convergent Synthesis Strategies
Convergent synthesis involves preparing different fragments of the target molecule separately and then assembling them in the later stages. This approach can be more efficient for complex molecules. The Povarov reaction, a type of aza-Diels-Alder reaction, stands out as a powerful convergent method for synthesizing substituted 8-aminoquinolines. rsc.orgnih.gov
In a typical Povarov reaction, an aniline, an aldehyde, and an activated alkene or alkyne combine in a three-component reaction to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. To synthesize 8-aminoquinoline (B160924) derivatives, 1,2-phenylenediamines are used as the aniline component. The reaction with an enol ether and an aldehyde in a fluoroalcohol solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can directly lead to the formation of substituted 8-aminoquinolines. rsc.orgnih.gov This method allows for the introduction of various substituents onto the quinoline ring system based on the choice of starting materials.
Table 2: Convergent Synthesis of 8-Aminoquinoline Derivatives via Povarov Reaction
| Aniline Component | Alkene/Alkyne Component | Aldehyde Component | Catalyst/Solvent | Product | Ref. |
|---|---|---|---|---|---|
| 1,2-Phenylenediamine | Ethyl vinyl ether | Benzaldehyde | TFE | 2-Phenyl-8-aminoquinoline | rsc.org |
| 1,2-Phenylenediamine | Ethyl vinyl ether | p-Tolualdehyde | TFE | 2-(p-Tolyl)-8-aminoquinoline | rsc.org |
| Monoprotected o-phenylenediamine | Ethyl vinyl ether | Various aldehydes | Not specified | 8-Aminotetrahydroquinoline derivatives | rsc.org |
Development of Novel Catalytic Approaches
Modern synthetic chemistry has focused on developing catalytic methods that offer higher selectivity, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides highly efficient routes to functionalize pre-existing quinoline scaffolds. For the synthesis of 8-ethylquinolin-5-amine, two key transformations are particularly relevant: C(sp³)–H functionalization of the ethyl group and C–H amination of the quinoline ring at the C5 position.
Recent advancements have shown that the C(sp³)–H bonds of 8-alkylquinolines can be selectively functionalized using transition metal catalysts, with the quinoline nitrogen acting as a directing group. nih.gov Rhodium(III)-catalyzed C(sp³)–H amidation of 8-ethylquinoline with reagents like N-hydroxyphthalimides has been successfully demonstrated, providing a direct method to introduce a nitrogen-containing functional group onto the ethyl side chain. researchgate.netnih.gov
More directly applicable to forming the 5-amino group is the directed C–H amination of the quinoline core. Using an 8-amidoquinoline as the starting material, where the amide acts as a directing group, copper-catalyzed amination at the C5 position can be achieved. nih.govacs.org This strategy allows for the precise installation of an amino group at the desired location on the quinoline ring.
Table 3: Transition Metal-Catalyzed Functionalization of Quinolines
| Substrate | Catalyst | Reagent | Reaction Type | Product | Yield | Ref. |
|---|---|---|---|---|---|---|
| 8-Ethylquinoline | [Cp*RhCl₂]₂ | N-Hydroxyphthalimide | C(sp³)–H Amidation | N-(1-(Quinolin-8-yl)ethyl)phthalimide | 82% | nih.gov |
| 8-Methylquinoline | Cp*Rh(MeCN)₃₂ | Anthranil | C–H Amination | 2-Acyl-N-(quinolin-8-ylmethyl)aniline | 94% | snnu.edu.cn |
| N-(quinolin-8-yl)pivalamide | Cu(OAc)₂ | N,N-Dimethyl-N'-tosylhydrazine | C5–H Amination | N-(5-(2,2-dimethyl-1-tosylhydrazinyl)quinolin-8-yl)pivalamide | 81% | researchgate.net |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. While specific organocatalytic routes to 8-ethylquinolin-5-amine are not extensively documented, general organocatalytic methods for quinoline synthesis exist.
For example, thiourea-based organocatalysts can facilitate enantioselective Michael additions, which are key steps in the synthesis of complex molecules, including precursors to chiral quinolines. nih.gov The enantioselective synthesis of functionalized 1,2-dihydroquinolines can be achieved through organocatalytic tandem Michael addition reactions, demonstrating the potential of this approach for constructing the quinoline core with high stereocontrol.
Table 4: Representative Organocatalytic Synthesis of Quinolines
| Starting Materials | Catalyst | Reaction Type | Product | Ref. |
|---|---|---|---|---|
| 2-Formyl benzoate (B1203000), Acetylacetone | Takemoto's bifunctional catalyst | Mannich reaction / Cyclization | Isoindolinone-pyrazole hybrid | heteroletters.org |
| Salicylaldehydes, Alkynals | Prolinol diphenyl silyl (B83357) ether | Oxa-Michael–aldol tandem | Functionalized chromenes | nih.gov |
| Indolizines, o-Hydroxybenzyl alcohols | Brønsted acid (e.g., PTSA) | C3-alkylation | C3-functionalized indolizines | libretexts.org |
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several approaches to quinoline synthesis align with these principles.
The use of p-toluenesulfonic acid (PTSA), a recyclable and solid acid catalyst, is a prominent example. PTSA has been effectively used to catalyze the Friedländer synthesis of quinolines, often under solvent-free or microwave-assisted conditions, which reduces energy consumption and waste. researchgate.netpreprints.orgnih.gov The reactions can proceed with high yields in shorter time frames compared to traditional methods. researchgate.net
Furthermore, the use of nanocatalysts in the Friedländer reaction represents another green innovation. Catalysts like silica (B1680970) nanoparticles or sulfated zirconia can facilitate the reaction efficiently under solvent-free conditions, with the added benefit of easy catalyst recovery and reuse. nih.govnih.govacs.org The Skraup synthesis utilizes glycerol, which can be sourced from renewable biodiesel production, fitting the principle of using renewable feedstocks. wikipedia.orgrsc.org However, its reliance on large quantities of strong acids and oxidizing agents, leading to significant waste, presents a major environmental drawback. google.com
Table 5: Green Chemistry Approaches to Quinoline Synthesis
| Reaction | Catalyst | Conditions | Key Green Principle(s) | Yield | Ref. |
|---|---|---|---|---|---|
| Friedländer Annulation | p-Toluenesulfonic acid (PTSA) | Ball-milling, room temp, solvent-free | Energy efficiency, waste prevention | 48-95% | researchgate.net |
| Friedländer Condensation | p-Toluenesulfonic acid (PTSA) | Solid state, room temp | Solvent-free, energy efficiency | 90-96% | preprints.org |
| Friedländer Reaction | Nanocrystalline sulfated zirconia | Ethanol (B145695), reflux | Recyclable catalyst | up to 89% | nih.gov |
| Skraup Synthesis | (Acid-catalyzed) | Microwave irradiation, water | Use of renewable feedstock (glycerol), energy efficiency | 5-66% | scispace.com |
Reaction Condition Optimization and Yield Enhancement
Temperature is a critical factor in quinoline synthesis. The Skraup reaction, for instance, is known to be highly exothermic and often requires careful temperature management to prevent polymerization of intermediates like acrolein, which is formed from the dehydration of glycerol. sci-hub.box Initial heating is typically required to initiate the reaction, but cooling may be necessary to control the reaction rate.
In related syntheses of quinoline derivatives, reaction temperatures can range from ambient to well over 100°C. For example, the synthesis of certain N-aryl quinoline derivatives via C-N cross-coupling reactions may be conducted at temperatures up to 150°C. rsc.org The synthesis of 4-ethylquinolin-8-ol, a related structural analog, is achieved by reacting 2-aminophenol (B121084) with 1-penten-3-one, though specific temperature details are not provided in the available literature. rsc.org For the reductive amination of ketones to primary amines, a reaction that could be relevant for the final amination step, temperatures are often maintained around 140°C under significant hydrogen pressure (e.g., 6.5 MPa). d-nb.info
The effect of pressure is primarily relevant when gaseous reagents or byproducts are involved, or when trying to influence boiling points. In the context of 8-ethylquinolin-5-amine synthesis, pressure control would be most critical during a potential high-pressure hydrogenation or amination step. d-nb.info
Table 1: Illustrative Temperature and Pressure Parameters in Quinoline-Related Syntheses
| Reaction Type | Reactants | Temperature (°C) | Pressure | Yield (%) | Reference |
| Skraup Reaction | Aniline, Glycerol | High (not specified) | Atmospheric | Variable | evitachem.comsci-hub.box |
| C-N Cross-Coupling | Halo benzene, Amine | 150 | Atmospheric | up to 96% | rsc.org |
| Reductive Amination | Acetophenone, Aq. NH3 | 140 | 6.5 MPa H2 | up to 96% | d-nb.info |
| Doebner-von Miller | Substituted Aniline | High (not specified) | Atmospheric | Variable | researchgate.net |
This table provides examples from related syntheses to illustrate the range of conditions; specific optimization for 8-ethylquinolin-5-amine would be required.
Catalyst Loading and Co-catalyst Systems
Catalyst selection and loading are pivotal for maximizing reaction efficiency and yield. In traditional quinoline syntheses like the Skraup reaction, concentrated sulfuric acid acts as both a catalyst for dehydration and cyclization and a dehydrating agent. evitachem.com The amount of acid used must be carefully controlled to ensure the reaction proceeds efficiently without excessive charring or side product formation.
Modern synthetic methods often employ metal catalysts. For instance, the synthesis of quinolin-4-amines can be achieved with high efficiency using tin or indium chloride. For C-N cross-coupling reactions to form aminoquinolines, copper-based catalysts, such as copper(0) nanoparticles supported on alumina/silica, have demonstrated high efficacy. rsc.org In one study, a catalyst loading of 5 mol% was found to be optimal for the N-arylation of imidazole (B134444) with p-chloroacetophenone, yielding up to 96% of the product. rsc.org
For the potential reductive amination step to introduce the 5-amine group, iron-based catalysts have been shown to be effective. d-nb.info A study on the reductive amination of ketones to primary amines found that an iron catalyst loading of 8.6 mol% resulted in excellent yields. d-nb.info The choice of catalyst support, such as N-doped SiC, can also be critical to the catalyst's activity and reusability. d-nb.info
Table 2: Effect of Catalyst Systems on Yield in Related Amine and Quinoline Syntheses
| Catalyst System | Catalyst Loading (mol%) | Reaction Type | Yield (%) | Reference |
| Cu(0)@Al2O3/SiO2 | 5 | C-N Cross-Coupling | 96 | rsc.org |
| Iron on (N)SiC | 8.6 | Reductive Amination | 96 | d-nb.info |
| Cp*Ir complex | Not specified | N-heterocyclization | Good to Excellent | organic-chemistry.org |
| [RuCl2(p-cymene)]2 | Not specified | Reductive Amination | Good | organic-chemistry.org |
This table illustrates the effectiveness of different catalyst systems in analogous reactions. The optimal system for 8-ethylquinolin-5-amine would require experimental determination.
Scalability Considerations for Synthesis
Transitioning the synthesis of 8-ethylquinolin-5-amine from a laboratory scale to a larger, industrial scale introduces several challenges. One of the primary concerns with reactions like the Skraup synthesis is the management of the highly exothermic nature of the reaction. sci-hub.box On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This may require specialized reactors with high heat exchange capacity.
The handling of viscous materials, such as glycerol and sulfuric acid mixtures, can also be problematic on a large scale, affecting mixing efficiency and heat transfer. sci-hub.box The use of heterogeneous catalysts, as seen in some modern amination procedures, can offer advantages in scalability. rsc.orgd-nb.info These catalysts can be more easily separated from the reaction mixture, simplifying downstream processing and potentially allowing for their reuse, which is economically and environmentally beneficial.
Furthermore, ensuring thorough degassing of reaction mixtures can be critical in large-scale operations, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, to minimize side reactions and reduce residual palladium levels in the final product. sci-hub.box The choice of solvents and reagents must also be re-evaluated for large-scale production, considering factors such as cost, safety, and environmental impact.
Advanced Purification and Isolation Techniques for 8-Ethylquinolin-5-amine
The final purity of 8-ethylquinolin-5-amine is paramount, especially for applications in medicinal chemistry. Achieving high purity necessitates effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts.
Crystallization is a common and effective method for purifying solid organic compounds. evitachem.comevitachem.com The selection of an appropriate solvent or solvent system is critical to induce crystallization of the desired product while leaving impurities in the solution. For quinoline derivatives, ethanol is often used as a recrystallization solvent. nih.gov In some cases, adjusting the pH of the solution can facilitate the crystallization and isolation of the product, as demonstrated in the synthesis of a sulfone-containing quinoline where the addition of sodium bicarbonate improved the yield of the isolated solid. sci-hub.box
Column chromatography is another powerful purification technique, particularly for separating complex mixtures or when crystallization is not feasible. evitachem.comevitachem.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. escholarship.org The polarity of the solvent system is gradually increased to elute compounds with different polarities from the column.
For volatile compounds, distillation under reduced pressure can be an effective purification method. However, for a relatively complex molecule like 8-ethylquinolin-5-amine, this is less likely to be the primary method. Following purification, techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the final compound. jku.atnih.gov
Table 3: Comparison of Purification Techniques for Quinoline Derivatives
| Technique | Principle | Advantages | Common Solvents/Phases | Reference |
| Recrystallization | Differential solubility at different temperatures | Cost-effective, scalable, can yield very pure product | Ethanol, Methanol, Water | evitachem.comevitachem.comnih.gov |
| Column Chromatography | Differential adsorption on a stationary phase | High resolution for complex mixtures | Silica gel; Hexane/Ethyl Acetate gradients | evitachem.comescholarship.org |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Good for separating acidic, basic, and neutral compounds | Aqueous HCl, NaOH; Organic solvents (e.g., CH2Cl2) | rsc.org |
Chemical Reactivity and Functional Derivatization of 8 Ethylquinolin 5 Amine
Functionalization at the Amine Moiety (e.g., Position 5)
The primary amine at position 5 is a versatile functional handle for derivatization through several classical reactions.
Acylation and Sulfonylation Reactions
The nucleophilic primary amine of 8-ethylquinolin-5-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction yields the corresponding N-acylated derivatives (amides). Similarly, reaction with sulfonyl chlorides affords stable sulfonamides. These reactions are fundamental in modifying the electronic properties and steric bulk around the nitrogen atom. For instance, acylation is often used as a strategy to protect the amine group or to introduce new functionalities.
Research on related 8-aminoquinoline (B160924) systems demonstrates the feasibility of these transformations. For example, various N-(quinolin-8-yl)benzamides have been synthesized, indicating that the amine group is sufficiently reactive for acylation. nih.gov The resulting amides can serve as important intermediates in organic synthesis. Likewise, sulfonylation can be achieved, as seen in copper-catalyzed reactions where 8-aminoquinoline derivatives are used as directing groups for further functionalization. sigmaaldrich.com
Table 1: Representative Acylation and Sulfonylation Reactions This table is illustrative, based on the reactivity of the 8-aminoquinoline scaffold.
| Reactant | Reagent | Conditions | Product |
| 8-Ethylquinolin-5-amine | Acetyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | N-(8-Ethylquinolin-5-yl)acetamide |
| 8-Ethylquinolin-5-amine | Benzoyl chloride, Pyridine (B92270) | Chloroform, rt | N-(8-Ethylquinolin-5-yl)benzamide |
| 8-Ethylquinolin-5-amine | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane, rt | N-(8-Ethylquinolin-5-yl)-4-methylbenzenesulfonamide |
Alkylation and Reductive Amination Strategies
Direct alkylation of the amine at position 5 with alkyl halides is possible but can be challenging to control. mdpi.com The primary amine can react with one equivalent of an alkyl halide to form a secondary amine, but this product is often more nucleophilic than the starting material and can react further, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, a phenomenon known as polyalkylation. mdpi.com However, syntheses involving the N-alkylation of 8-aminoquinoline with specific alkylating agents under controlled conditions have been successfully reported. saskoer.ca
A more controlled and widely applicable method for introducing alkyl groups is reductive amination. uoanbar.edu.iqimperial.ac.uk This two-step, one-pot process involves the initial condensation of 8-ethylquinolin-5-amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they are selective for the iminium ion over the carbonyl precursor. uoanbar.edu.iq This strategy avoids the issue of over-alkylation and allows for the synthesis of a diverse range of N-substituted derivatives. stackexchange.com
Table 2: Reductive Amination Strategies for N-Alkylation This table illustrates the versatility of reductive amination for synthesizing various derivatives.
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | NaBH₃CN | 8-Ethyl-N-methylquinolin-5-amine |
| Acetaldehyde | NaBH(OAc)₃ | N,8-Diethylquinolin-5-amine |
| Acetone | NaBH₃CN | 8-Ethyl-N-isopropylquinolin-5-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-8-ethylquinolin-5-amine |
Diazotization and Azo Dye Formation
As a primary aromatic amine, 8-ethylquinolin-5-amine can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). uop.edu.pkacs.org The process converts the amino group into a diazonium salt (8-ethylquinolin-5-diazonium chloride).
Aryl diazonium salts are highly valuable synthetic intermediates. uop.edu.pk One of their most prominent applications is in azo coupling reactions to form azo dyes, which are compounds characterized by the -N=N- functional group. cdnsciencepub.com The 8-ethylquinolin-5-diazonium salt can act as an electrophile and react with an electron-rich coupling partner, such as a phenol (B47542) or another aromatic amine, to yield a brightly colored azo compound. libretexts.org For example, coupling with 2-naphthol (B1666908) would produce a dye with an extended conjugated system. The synthesis of such dyes is a cornerstone of industrial organic chemistry. cdnsciencepub.com
Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System
The quinoline ring itself is an aromatic system, but its reactivity towards electrophiles is complex. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where it becomes protonated. uop.edu.pk Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring, primarily at positions 5 and 8. In 8-ethylquinolin-5-amine, the substitution pattern is further influenced by the strong activating, ortho- and para-directing amino group at C5 and the weakly activating alkyl group at C8.
Halogenation and Nitration Studies
Halogenation: The halogenation of 8-substituted quinoline derivatives has been shown to be highly regioselective. Research indicates that electrophilic halogenation, such as bromination or iodination, occurs preferentially at the C5 position. This selectivity is driven by the directing effect of the substituent at position 8. In the case of 8-ethylquinolin-5-amine, the powerful activating effect of the amino group at C5 would make the ring highly susceptible to electrophilic attack. However, direct halogenation might lead to polysubstitution or oxidation. A more controlled approach often involves the acylation of the amine first, to moderate its activating effect and direct substitution. For N-acylated 8-aminoquinolines, halogenation has been demonstrated to occur selectively at the C5 position using reagents like N-bromosuccinimide (NBS) or through metal-catalyzed processes. nih.gov
Nitration: The nitration of quinoline itself yields a mixture of 5-nitro and 8-nitroquinoline. For 8-ethylquinolin-5-amine, the outcome of nitration is dictated by the powerful ortho-, para-directing 5-amino group. However, the strongly acidic conditions of typical nitration reactions (e.g., HNO₃/H₂SO₄) would protonate the basic amino group, converting it into a strongly deactivating, meta-directing ammonium group (-NH₃⁺). This would deactivate the entire ring system towards electrophilic attack. To achieve nitration, the reactivity of the amine must be moderated, typically by converting it to an amide. For 8-amidoquinoline derivatives, nitration occurs selectively at the C5 position. saskoer.ca Recent developments have shown that visible-light-photocatalyzed methods can achieve C5-nitration of 8-aminoquinoline amides under mild conditions. saskoer.ca
Friedel-Crafts Acylations and Alkylations
The Friedel-Crafts reactions are classic methods for attaching alkyl or acyl groups to an aromatic ring using an alkyl halide or acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com However, these reactions have significant limitations.
Direct Friedel-Crafts alkylation or acylation of 8-ethylquinolin-5-amine is generally not a viable synthetic route. The primary aromatic amine at position 5 is a Lewis base and will react readily with the Lewis acid catalyst. This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring system towards further electrophilic attack. This deactivation is so profound that it effectively shuts down the Friedel-Crafts reaction. Therefore, alternative synthetic strategies must be employed to introduce additional alkyl or acyl groups onto the carbocyclic ring of 8-ethylquinolin-5-amine.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is a key pathway for its functionalization. In the case of 8-ethylquinolin-5-amine, the amino group at the C5 position and the ethyl group at the C8 position significantly influence the regioselectivity and rate of these reactions. Generally, for a nucleophilic attack to occur on an aromatic ring, the presence of a good leaving group and activation by electron-withdrawing groups are necessary. nih.gov However, the amino group in 8-ethylquinolin-5-amine is a strong activating group, which can facilitate substitution reactions.
While direct nucleophilic displacement of a hydrogen atom is not a common pathway, the amino group can be chemically modified to a better leaving group, such as a diazonium salt. This in-situ generated diazonium salt can then be substituted by a variety of nucleophiles.
Furthermore, if a halo-substituted precursor, such as a bromo or chloro derivative of 8-ethylquinolin-5-amine, is used, the halogen atom can be readily displaced by nucleophiles. The position of the halogen will dictate the reaction's feasibility, with halogens at the C4 position of the quinoline ring being particularly susceptible to nucleophilic attack. nih.govugm.ac.id The synthesis of various 4-aminoquinoline (B48711) derivatives has been successfully achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with different amines. ugm.ac.id This highlights the utility of this pathway in modifying the quinoline scaffold.
It is important to note that the reaction conditions, such as temperature and the nature of the nucleophile and solvent, play a crucial role in the outcome of these substitution reactions. ugm.ac.id
Palladium- and Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a versatile strategy for the derivatization of the 8-ethylquinolin-5-amine scaffold. rsc.org These reactions typically require the presence of a halide or triflate group on one of the coupling partners. Therefore, to employ 8-ethylquinolin-5-amine in these reactions, it would likely first be converted to a halo- or triflyloxy-derivative.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. Should 8-ethylquinolin-5-amine be converted to a halo-derivative, it could readily participate in Suzuki coupling reactions to introduce new aryl or vinyl substituents. The choice of ligand for the palladium catalyst can be critical in achieving high yields and selectivity. researchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. A halo-derivative of 8-ethylquinolin-5-amine could be a suitable substrate for Heck reactions, allowing for the introduction of various alkenyl groups onto the quinoline core. The success of the reaction would depend on the specific reaction conditions, including the choice of palladium catalyst, base, and solvent.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper co-catalyst. A halo-substituted 8-ethylquinolin-5-amine could be coupled with a variety of alkynes to generate alkynyl-substituted quinolines. nih.govresearchgate.net The synthesis of 4-aminoquinolines has been achieved through an imidoylative Sonogashira coupling followed by cyclization, demonstrating the utility of this reaction in building complex quinoline structures. nih.govacs.orguantwerpen.beacs.org
A summary of potential cross-coupling reactions involving a hypothetical halo-derivative of 8-ethylquinolin-5-amine is presented in the table below.
| Reaction | Coupling Partner | Catalyst System | Potential Product |
| Suzuki | Arylboronic acid | Pd catalyst, base | Aryl-substituted 8-ethylquinolin-5-amine derivative |
| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted 8-ethylquinolin-5-amine derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted 8-ethylquinolin-5-amine derivative |
Chelation Behavior and Metal Coordination Chemistry
The 8-ethylquinolin-5-amine molecule possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. This arrangement makes it a potential bidentate ligand, capable of forming chelate rings with metal ions. The ethyl group at the 8-position can exert steric effects that may influence the geometry and stability of the resulting metal complexes.
8-Aminoquinoline and its derivatives are known to form stable complexes with a variety of transition metals, including manganese(II). benthamopenarchives.combenthamopen.com The coordination typically involves the nitrogen atom of the quinoline ring and the exocyclic amino group, forming a five-membered chelate ring.
In the context of 8-ethylquinolin-5-amine, it is expected to act as a bidentate N,N'-donor ligand. The coordination of this ligand to a manganese(II) center would likely result in the formation of complexes where the manganese ion is in a higher coordination environment, often octahedral, with other ligands occupying the remaining coordination sites. For instance, trinuclear manganese(II) benzoate (B1203000) complexes have been synthesized using 8-aminoquinoline as an ancillary ligand. benthamopenarchives.combenthamopen.com
The electronic properties of the substituents on the quinoline ring can influence the stability and properties of the metal complexes. The electron-donating ethyl group in 8-ethylquinolin-5-amine would be expected to increase the electron density on the quinoline nitrogen, potentially enhancing its coordination ability.
A study on mixed-ligand complexes of 8-aminoquinoline and 5-substituted uracils with transition metals, including manganese, has been reported, demonstrating the versatility of the 8-aminoquinoline scaffold in forming a diverse range of coordination compounds. ingentaconnect.comnih.gov The antimalarial activity of some manganese complexes with cross-bridged tetraazamacrocyclic ligands has been shown to be influenced by the stability of the complex. nih.gov
The 8-ethylquinolin-5-amine scaffold offers several features that are advantageous for ligand design. The bidentate N,N'-chelation motif provided by the quinoline and amino nitrogens is a well-established and robust binding unit for a wide range of metal ions. nih.govacs.org The quinoline backbone is a rigid and planar structure, which can impart a degree of pre-organization to the ligand, potentially leading to more stable and selective metal complexes.
The presence of the amino and ethyl groups provides opportunities for further functionalization. The amino group can be a site for the attachment of other donor groups to create polydentate ligands with tailored coordination properties. The ethyl group, while primarily influencing the steric environment around the metal center, can also be a point of attachment for other functionalities.
The 4-aminoquinoline scaffold has been described as a "privileged scaffold" in the design of leishmanicidal agents, highlighting the importance of the aminoquinoline core in medicinal chemistry and drug design. frontiersin.orgnih.gov The design of inhibitors for neuronal nitric oxide synthase has also utilized the 2-aminoquinoline (B145021) scaffold, demonstrating its utility as a bioisostere for other functional groups. nih.govacs.org
Key considerations in ligand design based on the 8-ethylquinolin-5-amine scaffold include:
Steric Effects: The ethyl group at the C8 position will influence the coordination geometry and may favor the formation of specific stereoisomers.
Electronic Effects: The electron-donating nature of the amino and ethyl groups will affect the Lewis basicity of the nitrogen donors and, consequently, the stability of the metal complexes.
Functionalization: The amino group provides a convenient handle for the introduction of additional donor atoms or other functional groups to modulate the ligand's properties.
Bidentate ligands based on the quinoline framework are excellent building blocks for the construction of larger, ordered structures such as metallosupramolecular assemblies and coordination polymers. mdpi.comresearchgate.netscispace.comresearchgate.net The directional nature of the coordination bonds formed between the ligand and metal ions allows for the predictable self-assembly of discrete cages, rings, or extended polymeric networks. frontiersin.org
The use of 8-aminoquinoline as a ligand in the formation of a cobalt(II) coordination polymer has been reported, where the cobalt atoms are bridged by azide (B81097) ligands, and the 8-aminoquinoline acts as a chelating ligand. nih.gov This demonstrates the ability of the 8-aminoquinoline motif to participate in the formation of extended structures.
By modifying the 8-ethylquinolin-5-amine ligand, for example, by introducing another coordinating group, it could be transformed into a bridging ligand capable of connecting multiple metal centers. The geometry and rigidity of the quinoline backbone would play a crucial role in determining the final architecture of the resulting metallosupramolecular assembly. The principles of self-assembly in metallosupramolecular chemistry rely on the interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the organic ligands. canterbury.ac.nzresearchgate.netacs.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 8-ethylquinolin-5-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
A combination of two-dimensional NMR experiments is crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra of 8-ethylquinolin-5-amine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the ethyl and amine groups. Based on data from 5-aminoquinoline (B19350) and 8-ethylquinoline (B27807), the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com The aromatic region will display characteristic splitting patterns arising from spin-spin coupling between adjacent protons.
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts of the quinoline ring carbons are influenced by the electron-donating amino group at the C5 position and the alkyl substituent at the C8 position.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the identification of protons that are directly connected through two or three bonds. For instance, the correlation between the methyl and methylene (B1212753) protons of the ethyl group would be clearly visible, as would the couplings between adjacent aromatic protons on both rings of the quinoline core.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This would definitively link each proton signal to its corresponding carbon atom, greatly simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected from the methylene protons of the ethyl group to C7, C8, and C8a of the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This would be instrumental in confirming the substitution pattern and determining the preferred conformation of the ethyl group relative to the quinoline ring. For instance, a NOE would be expected between the methylene protons of the ethyl group and the H7 proton.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 8-ethylquinolin-5-amine (Note: These are estimated values based on the analysis of substituent effects on the known chemical shifts of 5-aminoquinoline and 8-ethylquinoline)
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| H2 | 8.8 - 8.9 | 148 - 150 |
| C2 | 120 - 122 | |
| H3 | 7.3 - 7.4 | 132 - 134 |
| C3 | 147 - 149 | |
| H4 | 8.4 - 8.5 | 128 - 130 |
| C4 | 108 - 110 | |
| C4a | 140 - 142 | |
| C5 | 129 - 131 | |
| H6 | 6.7 - 6.8 | 115 - 117 |
| C6 | 125 - 127 | |
| H7 | 7.5 - 7.6 | |
| C7 | 128 - 130 | |
| C8 | 135 - 137 | |
| C8a | 145 - 147 | |
| -CH₂CH₃ | 3.0 - 3.2 (q) | 25 - 27 |
| -CH₂CH₃ | 1.3 - 1.5 (t) | 14 - 16 |
| -NH₂ | 4.0 - 4.5 (br s) |
Solid-State NMR Investigations
While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer valuable insights into its structure and dynamics in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal information about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution. For quinoline derivatives, ssNMR has been used to study packing interactions. tsijournals.com
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its structure and functional groups.
FT-IR Spectroscopy: The infrared spectrum of 8-ethylquinolin-5-amine is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching vibrations of the quinoline ring. nih.govresearchgate.net The amino group would likely exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the ethyl group would appear around 2850-2960 cm⁻¹. The region from 1400-1600 cm⁻¹ will contain several bands corresponding to the aromatic ring stretching modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=N stretching vibrations of the quinoline ring are typically strong in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, aiding in a more complete vibrational assignment.
Table 2: Expected Characteristic Vibrational Frequencies for 8-ethylquinolin-5-amine (Based on data from 5-aminoquinoline) nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretching (asymmetric) | ~3430 |
| N-H stretching (symmetric) | ~3350 |
| Aromatic C-H stretching | 3000 - 3100 |
| Aliphatic C-H stretching | 2850 - 2960 |
| C=C / C=N ring stretching | 1400 - 1620 |
| N-H bending | 1580 - 1650 |
| C-H in-plane bending | 1000 - 1300 |
| C-H out-of-plane bending | 750 - 900 |
In Situ Vibrational Studies of Reactive Intermediates
In situ FT-IR or Raman spectroscopy could be employed to monitor reactions involving 8-ethylquinolin-5-amine in real-time. This would allow for the detection and characterization of transient intermediates, providing mechanistic insights into its chemical transformations. For example, the protonation of the amino group or the nitrogen in the quinoline ring would lead to characteristic shifts in the vibrational frequencies that could be monitored.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic structure and photophysical properties of 8-ethylquinolin-5-amine.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 8-ethylquinolin-5-amine is expected to be similar to that of 5-aminoquinoline, which exhibits absorption maxima corresponding to π-π* transitions within the quinoline aromatic system. nih.govresearchgate.net The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The ethyl group is likely to have a smaller, secondary effect on the absorption maxima. The spectrum would likely show multiple bands in the UV-A and UV-B regions.
Fluorescence Spectroscopy: Many aminoquinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, 8-ethylquinolin-5-amine is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent polarity and pH. The emission spectrum would provide further information about the nature of the lowest excited singlet state.
Table 3: Expected Electronic Absorption and Emission Properties for 8-ethylquinolin-5-amine (Based on data for 5-aminoquinoline) nih.govresearchgate.net
| Property | Expected Value |
| Absorption Maxima (λ_max) | 240-260 nm, 330-350 nm |
| Molar Absorptivity (ε) | High, characteristic of π-π* transitions |
| Emission Maximum (λ_em) | 400-500 nm (solvent dependent) |
| Stokes Shift | 50-150 nm |
Analysis of Electronic Transitions and Excited State Properties
The electronic absorption and emission properties of quinoline and its derivatives are governed by π → π* and n → π* transitions. fiveable.mefiveable.mewikipedia.org The π-system of the bicyclic aromatic ring gives rise to intense π → π* transitions, typically observed in the UV region. The nitrogen heteroatom also possesses a non-bonding pair of electrons (n-electrons), allowing for lower energy n → π* transitions.
For 8-ethylquinolin-5-amine, the presence of the amino group, a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted quinoline. This is due to the extension of the conjugated system through the lone pair of the amino nitrogen. Studies on the parent compound, 5-aminoquinoline, have explored its photophysical properties, noting sensitivity to the solvent environment. researchgate.net The electronic transitions in substituted quinolines can be significantly influenced by intramolecular charge transfer (ICT) from the donor (amino) group to the acceptor (quinoline ring), a phenomenon that would be a key feature of the excited state properties of 8-ethylquinolin-5-amine. However, specific experimental data, such as absorption maxima (λmax), molar extinction coefficients (ε), and detailed analyses of the excited states for 8-ethylquinolin-5-amine, have not been reported.
Fluorescence Quenching and Lifetime Measurements
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by various molecular interactions. The fluorescence lifetime, or the average time a molecule remains in its excited state before returning to the ground state, is a critical parameter in understanding these processes. researchgate.net
The fluorescence of amino-substituted quinolines is known to be sensitive to the local environment, particularly to protonation or hydrogen bonding, which can provide pathways for non-radiative decay, effectively quenching the fluorescence. researchgate.net For 8-ethylquinolin-5-amine, one would anticipate that its fluorescence could be quenched by proton donors or other quenching agents. Lifetime measurements would be essential to distinguish between static quenching (ground-state complex formation) and dynamic quenching (collisional encounters). While studies on 5-aminoquinoline in various solvents have been conducted, providing insights into its excited-state relaxation processes, no specific fluorescence lifetime or quenching data for 8-ethylquinolin-5-amine are available in the literature. researchgate.net
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. The molecular formula for 8-ethylquinolin-5-amine is C₁₁H₁₂N₂, corresponding to a monoisotopic mass of 172.1000 Da.
In a mass spectrometer, the fragmentation of 8-ethylquinolin-5-amine would likely follow patterns characteristic of aromatic amines and substituted quinolines. libretexts.orgchemguide.co.uk Key fragmentation pathways would be expected to include:
Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatic rings is the benzylic cleavage to lose a methyl group, which would result in a fragment ion at m/z 157.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could potentially lead to the loss of a neutral ethylene molecule, resulting in a fragment ion corresponding to 5-aminoquinoline (m/z 144).
Cleavage of the quinoline ring: The stable aromatic system may undergo more complex ring-opening or fragmentation pathways under higher energy conditions.
An interactive table summarizing the predicted major fragments is presented below. Isotopic profiling would rely on the natural abundance of isotopes, primarily ¹³C and ¹⁵N, to confirm the elemental composition. However, experimentally determined mass spectra and fragmentation data for 8-ethylquinolin-5-amine are not documented.
Table 1: Predicted High-Resolution Mass Spectrometry Fragments for 8-ethylquinolin-5-amine
| Fragment Ion Structure | Predicted Fragmentation Pathway | Predicted m/z |
| [C₁₁H₁₂N₂]⁺ (Molecular Ion) | Ionization of the parent molecule | 172.1000 |
| [C₁₀H₉N₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group | 157.0766 |
| [C₉H₈N₂]⁺ | Loss of neutral ethylene (C₂H₄) via rearrangement | 144.0688 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For 8-ethylquinolin-5-amine, a crystal structure would reveal the planarity of the quinoline ring, the conformation of the ethyl group relative to the ring, and the hydrogen bonding networks established by the amine group. Such data are fundamental for understanding structure-property relationships. Despite the existence of crystal structures for many other quinoline derivatives, a single-crystal X-ray structure for 8-ethylquinolin-5-amine has not been reported in crystallographic databases. chemmethod.com
Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. While PXRD data have been reported for various substituted quinolines, no such data are available for 8-ethylquinolin-5-amine to confirm its crystalline phase or to investigate potential polymorphism. cambridge.orgresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT, with its balance of accuracy and computational cost, is widely used to investigate the electronic structure and properties of molecules. Ab Initio methods, while more computationally intensive, can provide highly accurate benchmark results.
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. This process identifies the minimum energy conformation on the potential energy surface. For 8-ethylquinolin-5-amine, this would involve optimizing bond lengths, bond angles, and dihedral angles. Studies on similar quinoline (B57606) derivatives often employ DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G** or 6-311++G**) to achieve reliable geometries. nih.gov
Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For 8-ethylquinolin-5-amine, this analysis would predict characteristic frequencies for the N-H stretching of the amine group, C-H stretching in the ethyl and aromatic parts, and various ring vibrations of the quinoline core. ijcce.ac.ir Theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net
Table 1: Predicted Vibrational Frequencies for 8-ethylquinolin-5-amine (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3360 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| C=N/C=C Ring Stretch | 1620-1500 |
| N-H Bending | 1600 |
| C-N Stretch | 1350 |
| C-H Bending (out-of-plane) | 900-750 |
The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and more reactive. mdpi.comnih.gov For 8-ethylquinolin-5-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would be distributed over the aromatic system.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively. In the MEP of 8-ethylquinolin-5-amine, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the quinoline ring and the amino group, indicating nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino group. mdpi.com
Table 2: Calculated Electronic Properties for 8-ethylquinolin-5-amine (Hypothetical Data)
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. ijcce.ac.ir These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.orgmdpi.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
These parameters, derived from DFT calculations, are valuable for comparing the reactivity of 8-ethylquinolin-5-amine with other related compounds. ijcce.ac.ir
Table 3: Global Reactivity Descriptors for 8-ethylquinolin-5-amine (Hypothetical Data)
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
| Electrophilicity Index (ω) | 2.66 eV |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their movements and interactions with their environment, such as solvents. ulisboa.pt
MD simulations can explore the different conformations that 8-ethylquinolin-5-amine can adopt. This is particularly relevant for the ethyl group, which can rotate around the C-C single bond, leading to various spatial arrangements. By simulating the molecule's trajectory over time, the relative energies and populations of different conformers can be determined.
Furthermore, MD can be used to study tautomerism, which involves the migration of a proton. For 8-ethylquinolin-5-amine, the potential for amino-imino tautomerism could be investigated, although the amino form is generally significantly more stable for such aromatic amines. beilstein-journals.org
The properties of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (8-ethylquinolin-5-amine) and the surrounding solvent molecules. researchgate.net This allows for the study of how properties like conformation and electronic structure are altered in different solvents. For example, polar solvents might stabilize certain conformations through hydrogen bonding with the amino group. The effect of the solvent on the electronic properties, such as the HOMO-LUMO gap, can also be investigated, providing a more realistic picture of the molecule's behavior in solution. researchgate.netresearchgate.net
Dynamics of Compound-Environment Interactions
The study of a molecule's interaction with its environment is crucial for understanding its behavior in realistic systems, such as in a solvent or near a biological membrane. Molecular dynamics (MD) simulations are a primary computational tool for investigating these interactions. For a compound like 8-ethylquinolin-5-amine, MD simulations can model the dynamic movements of the molecule and its surrounding solvent molecules (e.g., water) over time. These simulations provide insights into the formation and stability of solvation shells, the nature of hydrogen bonding between the amine group and solvent molecules, and the conformational flexibility of the ethyl group. By analyzing the trajectory data from these simulations, researchers can understand how the compound orients itself within different environments, which is fundamental to predicting its solubility, transport properties, and potential interactions with larger biological molecules.
Theoretical Studies on Reaction Mechanisms and Pathways (e.g., Electrochemical Oxidation/Reduction)
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. The electrochemical oxidation of quinoline derivatives and related amines is a key area of investigation. researchgate.net For 8-ethylquinolin-5-amine, the amine group represents a primary site for oxidation. Theoretical calculations can map the entire reaction pathway, starting from the initial loss of an electron to form a radical cation.
The electrochemical oxidation of amines can be catalyzed, and the efficiency of this process depends on the structure of the amine. mdpi.com For instance, studies on various ethylamines have shown that secondary and tertiary amines can be electrochemically oxidized under physiological conditions using specific catalysts, with the anodic current depending on the amine concentration. mdpi.com In contrast, primary amines may bind to the catalyst's active form, inhibiting the catalytic cycle. mdpi.com
Computational models can predict the oxidation potentials and identify the subsequent steps, which may include dimerization, polymerization, or reaction with other species present in the medium. researchgate.net For example, the electrochemical oxidation of 2,5-diethoxy 4-morpholinoaniline (B114313) in the presence of thiobarbituric acid has been shown to proceed through a complex multi-step mechanism. scilit.com These theoretical models are validated by comparing calculated results with experimental data from techniques like cyclic voltammetry. scilit.com Such studies are crucial for applications ranging from the synthesis of conductive polymers to understanding metabolic pathways. researchgate.net
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a small molecule, or ligand, might interact with a specific biological target, typically a protein or enzyme. researchgate.netmdpi.com These methods are essential for identifying and optimizing lead compounds. mdpi.com For 8-ethylquinolin-5-amine, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov
Molecular docking simulations place the 3D structure of the ligand (8-ethylquinolin-5-amine) into the binding site of a target protein. researchgate.net The process involves exploring various possible orientations and conformations of the ligand within the active site and calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.net This approach has been widely applied to quinoline derivatives to explore their potential as antimicrobial, anticancer, or enzyme-inhibiting agents. nih.govnih.gov For example, docking studies have been used to investigate the binding characteristics of quinolin-2-one hydrazones with fungal lanosterol (B1674476) 14α-demethylase and human topoisomerase, helping to elucidate their observed antifungal and cytotoxic properties. nih.gov
Prediction of Binding Affinities for Defined Molecular Targets (e.g., enzyme active sites in purified systems)
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov This value quantifies the strength of the interaction between the ligand and its molecular target. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are critical for prioritizing compounds for further experimental testing.
Numerous studies have reported the predicted binding affinities of quinoline derivatives against various therapeutic targets. For instance, in a study of thiopyrano[2,3-b]quinoline derivatives targeting an anticancer peptide (CB1a), binding affinities were calculated to be in the range of -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking of novel 5-deazaalloxazine analogs, which share structural similarities with quinolines, into the c-Kit protein tyrosine kinase receptor yielded predicted binding affinities as low as -11.07 kcal/mol. mdpi.com These studies allow researchers to correlate specific structural features with binding strength and selectivity. The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the active site, are also analyzed to understand the basis of binding. nih.govnih.gov
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Thiopyrano[2,3-b]quinoline derivatives | Anticancer Peptide (CB1a) | -5.3 to -6.1 | nih.gov |
| 5-Deazaalloxazine analogs | c-Kit PTK Receptor | -11.07 | mdpi.com |
| Benzyl propargyl ether analogs | 5-Lipoxygenase (5-LOX) | (Correlated with IC50 values) | nih.gov |
| Quinazolin-4-amine (B77745) derivatives | Aurora A Kinase | (Used to guide synthesis) | nih.gov |
Structure-Based Ligand Design Principles
Structure-based ligand design uses the three-dimensional (3D) structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.govethernet.edu.et This process begins with understanding the detailed interactions between a known ligand and its target protein, often determined through X-ray crystallography or predicted by molecular docking.
For a scaffold like 8-ethylquinolin-5-amine, designers would analyze its docked pose within a target's active site. nih.gov The analysis would identify key interactions, such as hydrogen bonds formed by the 5-amine group or hydrophobic interactions involving the quinoline rings and the 8-ethyl group. Based on this information, modifications can be proposed to enhance binding. For example, if a specific pocket in the active site is unoccupied, the ethyl group could be extended or replaced with a different functional group to form new, favorable interactions. This rational design approach was successfully used to develop selective Aurora A kinase inhibitors from quinazolin-4-amine derivatives, where understanding the structural differences between kinase isoforms was key to improving selectivity. nih.gov The ultimate goal is to optimize the ligand's shape and chemical properties to be perfectly complementary to the binding site, a principle that has guided the development of numerous therapeutic agents. nih.govethernet.edu.et
Analysis of Optical Properties (e.g., Non-Linear Optical (NLO) Properties)
The optical properties of organic molecules are of significant interest for applications in photonics and optoelectronics. mdpi.com Quinoline derivatives, in particular, have been investigated for their non-linear optical (NLO) properties, which describe how a material's optical characteristics change under intense light, such as that from a laser. uobasrah.edu.iqnanobioletters.com NLO materials are essential for technologies like optical switching and data storage. uobasrah.edu.iq
| Compound Class | Computational Method | Calculated First Hyperpolarizability (β) (esu) | Reference |
|---|---|---|---|
| (E)-(2-((8-hydroxyquinolin-5-yl)diazenyl)-5-sulfamoylphenyl)mercury(II) chloride | DFT/GGA/PEB/DNP | (High NLO response confirmed experimentally) | researchgate.net |
| Disubstituted Quinoline with Carbazole | DFT/B3LYP/6-311G(d,p) | (Showed promising NLO response) | mdpi.com |
| 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ) | DFT/B3PW91/SDD | 4.29 x 10⁻³⁰ | nanobioletters.com |
Applications in Catalysis, Materials Science, and Sensing Technologies
As a Ligand in Homogeneous and Heterogeneous Catalysis
The ability of 8-aminoquinoline (B160924) and its derivatives to form stable complexes with a wide range of metal ions makes them highly effective ligands in catalysis. The amino group can be readily modified, allowing for the fine-tuning of steric and electronic properties to control catalytic activity and selectivity.
Chiral derivatives of 8-aminoquinoline have emerged as valuable ligands in the field of asymmetric catalysis, particularly for transfer hydrogenation reactions. These reactions are crucial for producing enantiomerically pure amines, which are vital intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Researchers have developed chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. These ligands, when complexed with metals like rhodium, have proven effective in the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines (DHIQs). mdpi.comnih.gov While the enantiomeric excess (ee) values achieved were modest (up to 69%), the rhodium catalysts demonstrated high reactivity and quantitative conversion, even with sterically hindered substrates. mdpi.comnih.gov The addition of Lewis acids, such as La(OTf)₃, was found to enhance the reaction's reactivity while maintaining stereoselectivity. nih.gov This research opens avenues for designing new chiral catalysts as alternatives to established systems. nih.gov
In other applications, 8-aminoquinoline (AQ) has been employed as a directing group in nickel-catalyzed hydroamination of unactivated alkenes, enabling high Markovnikov selectivity. acs.org
Table 1: Performance of 8-Amino-5,6,7,8-tetrahydroquinoline-based Ligands in Asymmetric Transfer Hydrogenation
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Additive |
|---|---|---|---|---|
| Rhodium-CAMPY | Dihydroisoquinolines (DHIQs) | Quantitative | Up to 69% | La(OTf)₃ |
Photo- and electrocatalysis offer green and efficient strategies for chemical synthesis. The 8-aminoquinoline scaffold is frequently used in these modern synthetic methods due to its electrochemical activity and its ability to direct C-H functionalization. rsc.org
In the realm of photocatalysis, a mild and efficient method for the C5 nitration of 8-aminoquinoline amides has been developed using visible light. mdpi.com This process utilizes an organic photosensitizer and a simple household light bulb, highlighting its green chemistry credentials. mdpi.com The reaction demonstrates good functional group tolerance and relies on the formation of a chelated complex between the 8-aminoquinoline derivative and a copper salt, which is crucial for the remote C-H nitration. mdpi.com Similarly, transition-metal-free photocatalytic strategies have been used for the direct C-8 arylation of quinolines. rsc.org
Electrocatalysis has been employed to construct complex fused quinoline (B57606) frameworks through [4 + 2] cycloaddition reactions. nih.govacs.org These methods are metal-free and operate under mild conditions, using electricity as a clean oxidant to generate the desired heterocyclic structures. nih.govresearchgate.net
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals is a key strategy for mitigating climate change and creating sustainable fuel cycles. Amines are effective absorbents for CO₂ and, when incorporated into catalyst systems, can significantly enhance the efficiency and selectivity of CO₂ reduction. acs.org
Functionalizing catalyst surfaces with organic amines can tune the local reaction microenvironment, steering the reaction pathways toward desired products. For instance, modifying a copper catalyst with N,N,N′,N′-tetramethylethylenediamine (TMe) shifted the dominant products from gaseous C1 compounds to the liquid C2 fuel, ethanol (B145695), achieving a remarkable Faradaic efficiency (FE) of 58.8%. cell.com The amine modification helps to enhance the coverage of the *CO intermediate and retain hydroxide ions on the catalyst surface, which promotes the C-C coupling necessary for ethanol formation. cell.com
Similarly, incorporating amine functionalities into the second-coordination sphere of rhenium bipyridyl catalysts has been shown to influence catalytic activity for CO₂ reduction to carbon monoxide (CO). nsf.gov Studies on N,N-dimethylaniline (DMA) substituted catalysts revealed that their performance is primarily governed by inductive electronic effects, with a para-substituted complex achieving a turnover frequency of 168 s⁻¹ and a Faradaic efficiency for CO production of 95%. nsf.gov Introducing amino groups is a promising approach to improve both the capture and subsequent reduction of CO₂. researchgate.net
Development of Fluorescent Probes and Chemosensors
The 8-aminoquinoline framework is a popular building block for fluorescent chemosensors due to its inherent fluorescence and strong metal-binding capabilities. nanobioletters.com Upon binding with a target analyte, the photophysical properties of the quinoline ring are altered, leading to a detectable change in fluorescence intensity or color, a mechanism often based on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net
Derivatives of 8-aminoquinoline are extensively used to create highly selective and sensitive fluorescent probes for detecting biologically and environmentally important metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺). nih.govacs.org
Zinc (Zn²⁺) Sensing: Zinc is a vital trace element in biological systems, and fluorescent sensors based on 8-aminoquinoline are popular tools for its detection. mdpi.comnih.gov Introducing carboxamide groups to form 8-amidoquinoline derivatives can improve water solubility and cell membrane permeability, making them suitable for biological applications. nih.govnih.gov These sensors demonstrate fast reactivity, good selectivity, and biocompatibility. nih.gov One of the earliest and most efficient fluorophores for zinc sensing is 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), which forms a 2:1 complex with Zn²⁺, leading to a four-fold increase in fluorescence intensity. nih.gov
Copper (Cu²⁺) Sensing: Copper is another essential but potentially toxic metal ion. Various 8-aminoquinoline derivatives have been designed for its detection. A UV-visible chemosensor, 4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP), showed high selectivity for Cu²⁺, causing a significant color change and a 100 nm red-shift in its absorption spectrum, with a detection limit of 1.1 x 10⁻⁷ mol L⁻¹. scispace.com Other sensors have been developed that can detect multiple ions; for example, novel quinoline-based thiazole derivatives have been synthesized for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺. acs.org
Table 2: Selected 8-Aminoquinoline-Based Fluorescent Probes for Metal Ion Detection
| Probe Name/Derivative | Target Ion | Detection Limit | Binding Constant (Ka) | Key Feature | Source |
|---|---|---|---|---|---|
| N-(quinoline-8-yl)pyridine-2-carboxamide | Zn²⁺ | - | 2.3 x 10⁴ M⁻¹ | Color change from colorless to yellow | nanobioletters.com |
| 2-(2-(quinoline-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide | Zn²⁺ | - | - | Chemosensor switching | nanobioletters.com |
| 4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP) | Cu²⁺ | 1.1 x 10⁻⁷ M | - | 100 nm red-shift in absorption | scispace.com |
| bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | 1.2 x 10⁻⁶ M | - | Faint emission at 426 nm | nanobioletters.com |
The versatility of the 8-aminoquinoline scaffold extends beyond cation sensing to the recognition of anions and bioactive small molecules.
A colorimetric chemosensor has been developed for the sequential detection of copper ions and then specific amino acids, namely cysteine and histidine, in an aqueous solution. rsc.org The initial binding of Cu²⁺ causes a color change, and the subsequent addition of the amino acids can displace the copper, reversing the change, which allows for the detection of these important biomolecules. rsc.org
Furthermore, derivatives such as 8-quinolinesulfonamides have been investigated as potential modulators of biological targets. These compounds have been designed and synthesized to act as inhibitors of the M2 isoform of Pyruvate Kinase (PKM2), a protein that is a therapeutic target in oncology. mdpi.com This application demonstrates the utility of the quinoline framework in designing molecules for targeted interactions with specific biological macromolecules. mdpi.com
Signaling Mechanisms (e.g., Internal Charge Transfer (ICT))
This charge redistribution creates a large excited-state dipole moment, which is a hallmark of ICT. The efficiency and wavelength of this charge transfer are sensitive to the molecule's local environment, including solvent polarity and the presence of analytes. This sensitivity forms the basis of its potential application in chemical sensors, where changes in fluorescence or absorption spectra upon interaction with a target substance can be observed. The ethyl group at the 8-position may further influence these photophysical properties through steric and electronic effects.
Role in Organic Electronic and Optoelectronic Materials
The inherent electronic properties of the quinoline system suggest that 8-ethylquinolin-5-amine could be a candidate for use in organic electronic and optoelectronic devices. However, specific research detailing its performance in these applications is limited.
Hole-Transporting Layers and Emitters
In the context of organic electronics, molecules with electron-rich aromatic systems and amine functionalities are often explored as hole-transporting materials. The amine group in 8-ethylquinolin-5-amine can stabilize positive charges (holes), and the planar quinoline structure could facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, appropriately modified quinoline derivatives have been investigated as emissive materials in organic light-emitting diodes. The fluorescence properties arising from potential ICT states in 8-ethylquinolin-5-amine could, in principle, be harnessed for light emission.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The development of materials for OLEDs and OFETs is a significant area of materials science. For a material to be effective in an OLED, it should possess good charge injection/transport capabilities and high photoluminescence quantum yield. While the specific performance of 8-ethylquinolin-5-amine in OLEDs has not been reported, its structural motifs are present in other compounds used in this technology. Similarly, for OFETs, the ability to form ordered thin films and facilitate charge carrier mobility is paramount. The planarity of the quinoline ring system is a favorable characteristic for achieving the necessary molecular packing for efficient charge transport in an OFET channel.
Photovoltaic Applications (e.g., as component in dyes)
In the realm of photovoltaics, particularly dye-sensitized solar cells (DSSCs), organic dyes play a critical role in light absorption and electron injection. These dyes typically consist of a donor-π-bridge-acceptor (D-π-A) structure. 8-ethylquinolin-5-amine could potentially serve as the electron donor component in such a dye, owing to its amine group. When anchored to a semiconductor surface like TiO2, and connected to an appropriate acceptor through a π-conjugated linker, it could facilitate the light-induced charge separation process that is fundamental to the operation of DSSCs.
Polymer Chemistry Applications
The presence of a primary amine group on the 8-ethylquinolin-5-amine molecule opens up possibilities for its use in polymer chemistry.
Polymer Additives and Modifiers
While specific research on the use of 8-ethylquinolin-5-amine as a polymer additive or modifier is not extensively documented in publicly available literature, the chemical nature of the quinoline ring system and the presence of the amine group suggest potential applications in this field. Quinoline derivatives have been explored as additives in various materials to enhance specific properties. For instance, quinoline and its derivatives can act as corrosion inhibitors when added to coatings or cement, and as catalysts in certain polymerization reactions jinjingchemical.com.
The amine functionality in 8-ethylquinolin-5-amine could allow it to act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides or polyimides, potentially imparting enhanced thermal stability or specific optical properties derived from the quinoline moiety. Furthermore, the quinoline structure is known for its UV-absorbing properties, suggesting a potential role as a UV stabilizer in polymers to prevent degradation from exposure to sunlight.
It is plausible that 8-ethylquinolin-5-amine could be incorporated into polymer backbones or used as an additive to influence properties such as:
Thermal Stability: The rigid aromatic structure of the quinoline ring could enhance the thermal resistance of polymers.
Optical Properties: The chromophoric nature of the quinoline system might be utilized to create polymers with specific fluorescence or color characteristics.
Adhesion: The amine group could improve the adhesion of the polymer to various substrates through hydrogen bonding or other intermolecular interactions.
Antimicrobial Activity: Some quinoline derivatives exhibit antimicrobial properties, which could be beneficial if imparted to a polymer matrix nih.gov.
Further research is required to fully elucidate the effects and potential benefits of incorporating 8-ethylquinolin-5-amine into various polymer systems.
Carbon Capture and Adsorption (Amine-based sorbents)
Amine-based materials are at the forefront of technologies for capturing carbon dioxide (CO2), a critical strategy for mitigating climate change mdpi.com. The fundamental principle behind amine-based CO2 capture is the reversible reaction between the basic amine groups and the acidic CO2 gas. This interaction allows for the selective removal of CO2 from flue gas streams and other industrial emissions mdpi.com.
The effectiveness of an amine-based sorbent is influenced by several factors, including the basicity of the amine, the density of amine sites, and the porosity of the support material if it is a solid sorbent. The nitrogen atom in the amine group of 8-ethylquinolin-5-amine possesses a lone pair of electrons that can react with CO2.
The general reactions for CO2 capture by primary and secondary amines involve the formation of carbamates. For a primary amine like 8-ethylquinolin-5-amine (R-NH2), the reaction with CO2 can be represented as:
2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+
The development of efficient amine-based sorbents often involves impregnating or grafting amine-containing molecules onto porous support materials like silica (B1680970), alumina, or carbon-based structures. This approach aims to maximize the accessible amine sites for CO2 interaction.
Table 1: Comparison of CO2 Adsorption Capacities for Various Amine-Functionalized Sorbents (Illustrative Data for Analogous Systems)
| Sorbent Material | Amine Type | Amine Loading (wt%) | Adsorption Temperature (°C) | CO2 Adsorption Capacity (mmol/g) | Reference |
| TEPA/SBA-15 | Tetraethylenepentamine | 50 | 75 | 3.25 - 3.97 | nih.gov |
| PEI/Silica Gel | Polyethylenimine | - | - | - | nih.gov |
| TEPA/Hyper-cross-linked resin | Tetraethylenepentamine | 30 | 25 | 3.11 | rsc.org |
| TaTp-COF | Secondary Amine Functionalized COF | - | 0 | 5.0 | nih.gov |
This table presents data for other amine-based sorbents to illustrate typical performance and is not specific to 8-ethylquinolin-5-amine.
The potential of 8-ethylquinolin-5-amine in carbon capture would depend on its thermal stability, reaction kinetics with CO2, and the ease of its integration into a stable and regenerable sorbent framework. The aromatic nature of the quinoline ring might contribute to higher thermal stability compared to some aliphatic amines. However, the basicity of the amine group, influenced by the electron-withdrawing nature of the quinoline ring, would be a critical factor in its CO2 capture efficiency. Further experimental investigation is necessary to evaluate its performance as a CO2 sorbent.
Analytical Methodologies for Detection and Quantification Non Clinical Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating 8-ethylquinolin-5-amine from impurities and related compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools for these applications.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like 8-ethylquinolin-5-amine. nih.gov The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.
A typical starting point for method development for an aminoquinoline derivative would involve a C18 or phenyl-silica column. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous phase is often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the protonation of the basic amine group. nih.gov
Detection is commonly performed using a UV detector, as the quinoline (B57606) ring system exhibits strong absorbance in the UV region. For instance, 8-aminoquinoline (B160924) derivatives are often detected at wavelengths around 240 nm. nih.gov
Table 1: Illustrative HPLC Method Parameters for Aminoquinoline Derivatives
| Parameter | Example Condition | Rationale |
| Column | C18, 5 µm, 250 x 4.6 mm | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak symmetry. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is often necessary to elute all components of a mixture with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 240 nm | Quinoline derivatives typically have strong absorbance at this wavelength. nih.gov |
| Injection Volume | 10 µL | A standard volume for analytical injections. |
This table presents a hypothetical set of starting conditions for method development for 8-ethylquinolin-5-amine based on methods for related compounds.
Validation of the developed HPLC method would be crucial to ensure its reliability, covering parameters such as specificity, linearity, accuracy, precision, and robustness. chemrxiv.org
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While 8-ethylquinolin-5-amine itself may have limited volatility, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. nih.gov
In a typical GC-MS analysis of a quinoline derivative, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5MS), is used. The sample is injected into a heated inlet, where it is vaporized and transferred to the column by an inert carrier gas, usually helium. The temperature of the column is programmed to increase over time to facilitate the separation of compounds with different boiling points.
The mass spectrometer serves as a highly specific detector. Following electron ionization (EI), the parent molecule fragments in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For 8-ethylquinolin-5-amine, the fragmentation pattern would be expected to show a prominent molecular ion peak, as well as characteristic fragments resulting from the loss of the ethyl group and cleavage of the quinoline ring. The mass spectrum of the parent compound, quinoline, shows characteristic ions at m/z 129, 102, and 77, corresponding to the molecular ion, loss of HCN, and the benzenoid fragment, respectively. hmdb.ca
Table 2: Predicted Key Mass Fragments for 8-ethylquinolin-5-amine in GC-MS
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 172 | [M]+• | Molecular ion |
| 157 | [M-CH3]+ | Loss of a methyl radical from the ethyl group |
| 143 | [M-C2H5]+ | Loss of an ethyl radical |
| 116 | [M-C2H5-HCN]+ | Loss of the ethyl group followed by loss of hydrogen cyanide from the quinoline ring |
This table is predictive and based on general principles of mass spectral fragmentation of alkyl-substituted aromatic amines.
GC-MS is particularly valuable for identifying and quantifying trace-level impurities and degradation products. mdpi.commdpi.com
Spectrophotometric and Spectrofluorimetric Assays for Trace Analysis
Spectrophotometric and spectrofluorimetric methods offer rapid and sensitive means for the quantification of 8-ethylquinolin-5-amine, especially in dilute solutions. These techniques are based on the inherent ability of the quinoline moiety to absorb and emit light.
UV-Visible spectrophotometry can be used for the quantitative analysis of 8-ethylquinolin-5-amine by measuring its absorbance at a specific wavelength. The absorption spectrum of 8-aminoquinoline is known to be influenced by the pH of the solution. charge-transfer.plresearchgate.net This is due to the protonation and deprotonation of the amino group and the quinoline nitrogen. A UV-Vis pH metric titration could be employed to determine the pKa values of 8-ethylquinolin-5-amine and to select an optimal pH for stable and sensitive measurements. charge-transfer.pl
Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. Many 8-aminoquinoline derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence properties, including the excitation and emission maxima and the quantum yield, are often highly dependent on the solvent environment and the presence of interacting species. niscpr.res.in For instance, 8-aminoquinoline derivatives have been developed as fluorescent sensors for metal ions, where the coordination of a metal ion to the molecule significantly alters its fluorescence emission. nih.govpatsnap.com
Table 3: Photophysical Properties of the Parent Compound, 8-aminoquinoline
| Property | Value | Conditions |
| Absorption Maximum (λabs) | Dependent on pH and solvent researchgate.net | - |
| Emission Maximum (λem) | Dependent on pH and solvent nih.gov | - |
| Fluorescence Quantum Yield (ΦF) | Generally low but can be enhanced upon complexation nih.gov | - |
Data for the closely related compound 8-aminoquinoline is provided for illustrative purposes.
The development of a spectrofluorimetric assay for 8-ethylquinolin-5-amine would involve determining its excitation and emission spectra and optimizing conditions such as pH and solvent to maximize the fluorescence signal.
Electrochemical Detection Methods
Electrochemical methods provide a sensitive and often low-cost approach for the analysis of redox-active molecules like 8-ethylquinolin-5-amine. The quinoline ring and the amino group are both electrochemically active, making this compound a good candidate for electrochemical analysis.
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. chemrxiv.org Studies on 8-aminoquinoline have shown that its electrochemical behavior is highly dependent on pH. charge-transfer.plresearchgate.net The oxidation pathway can vary significantly with changes in pH, while the reduction process tends to be more consistent across a wide pH range. chemrxiv.org
A voltammetric study of 8-ethylquinolin-5-amine would likely reveal an oxidation peak corresponding to the oxidation of the amino group and/or the quinoline ring. The potential at which this oxidation occurs and the shape of the voltammetric wave would provide information about the redox mechanism and could be used for quantitative analysis. Techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed to achieve lower detection limits compared to CV. nih.gov
Table 4: General Redox Behavior of 8-aminoquinoline from Voltammetric Studies
| Process | pH Dependence | Key Observations |
| Oxidation | Strongly dependent chemrxiv.org | The oxidation pathway is influenced by the protonation state of the molecule. researchgate.net |
| Reduction | Less dependent chemrxiv.org | Occurs at a relatively low potential. charge-transfer.pl |
This table summarizes the general findings for the related compound 8-aminoquinoline.
The development of electrochemical sensors for the selective detection of 8-ethylquinolin-5-amine is a promising area of research. These sensors typically consist of a working electrode that has been modified to enhance its sensitivity and selectivity towards the target analyte.
A variety of materials can be used to modify the electrode surface, including carbon nanotubes, graphene, metal nanoparticles, and conductive polymers. researchgate.netresearchgate.net For example, a glassy carbon electrode modified with a composite material could be used to preconcentrate 8-ethylquinolin-5-amine at the electrode surface, leading to a significant enhancement of the voltammetric signal. bilkent.edu.tr
The design of an electrochemical sensor for 8-ethylquinolin-5-amine would leverage its specific electrochemical properties. The sensor's response would be based on the current generated from the oxidation or reduction of the compound at a specific potential. The development process would involve optimizing the composition of the electrode modifier, the pH of the supporting electrolyte, and the voltammetric waveform to achieve the desired sensitivity and selectivity. nih.gov The potential for such sensors lies in their ability to provide rapid, on-site analysis without the need for extensive sample preparation. mdpi.com
Sample Preparation and Derivatization Techniques for Analytical Purposes
The accurate detection and quantification of 8-ethylquinolin-5-amine in non-clinical samples, such as environmental matrices or in process control, necessitate robust analytical methodologies. A critical component of these methods is the sample preparation, which aims to isolate the analyte from complex matrices, concentrate it, and minimize interferences. Subsequently, derivatization is often employed to enhance the analyte's physicochemical properties for improved chromatographic separation and detection. While specific validated methods for 8-ethylquinolin-5-amine are not extensively documented in publicly available literature, established protocols for primary aromatic amines and quinoline derivatives provide a strong foundation for developing such procedures.
Sample Preparation
The choice of sample preparation technique is contingent on the sample matrix (e.g., water, soil, industrial effluent) and the analytical instrument to be used. Common techniques applicable to the extraction of 8-ethylquinolin-5-amine include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For 8-ethylquinolin-5-amine, which is a basic compound, pH adjustment of the aqueous sample is a critical step. By increasing the pH of the sample, the amine group is deprotonated, making the molecule less polar and more soluble in organic solvents such as dichloromethane, ethyl acetate, or diethyl ether. This process effectively extracts the analyte from the aqueous phase into the organic phase, which can then be concentrated and analyzed.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that has largely replaced LLE for many applications. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a strong solvent. For 8-ethylquinolin-5-amine, a reverse-phase sorbent like C18 or a cation-exchange sorbent could be employed. In reversed-phase SPE, the nonpolar sorbent retains the analyte from an aqueous sample, while polar impurities pass through. In cation-exchange SPE, the negatively charged sorbent would retain the protonated amine, allowing neutral and anionic impurities to be washed away. The choice of sorbent and elution solvent would require methodical development to achieve optimal recovery and purity.
Derivatization Techniques
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for analysis by a specific instrumental method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). For a primary aromatic amine like 8-ethylquinolin-5-amine, derivatization can improve volatility for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.
For High-Performance Liquid Chromatography (HPLC):
Pre-column derivatization is a common strategy for primary aromatic amines to improve their detection by UV or fluorescence detectors, which offer higher sensitivity and selectivity. Several reagents are known to react with primary amines to form stable, highly responsive derivatives.
| Derivatizing Reagent | Reaction Principle | Detection Method | Potential Advantages |
| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Reacts with the primary amine group to form a highly fluorescent sulfonamide derivative. | Fluorescence | High sensitivity, stable derivatives. |
| Fluorescamine | Reacts rapidly with primary amines in aqueous solution to form a fluorescent product. | Fluorescence | Fast reaction, low background as the reagent itself is non-fluorescent. |
| o-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. | Fluorescence | Rapid reaction, suitable for automated pre-column derivatization. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with the primary amine to form a stable and highly fluorescent carbamate (B1207046) derivative. | Fluorescence | High sensitivity, well-established reagent for amino acid and amine analysis. |
| 2,4-Dinitrofluorobenzene (DNFB) / Sanger's reagent | Reacts with the primary amine via nucleophilic aromatic substitution to form a UV-active dinitrophenyl derivative. | UV-Visible | Simple reaction, produces a derivative with a strong chromophore for UV detection. |
For Gas Chromatography (GC):
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines. Silylation and acylation are common derivatization approaches.
| Derivatization Method | Reagent Examples | Reaction Principle | Advantages for GC Analysis |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces the active hydrogen on the amine group with a nonpolar trimethylsilyl (B98337) (TMS) group. | Increases volatility and thermal stability, reduces peak tailing. |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) | Reacts with the primary amine to form a stable, volatile, and highly electron-capturing fluoroacyl derivative. | Enhances volatility and allows for highly sensitive detection using an Electron Capture Detector (ECD). |
The selection of the most appropriate sample preparation and derivatization technique for 8-ethylquinolin-5-amine would depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available analytical instrumentation. Method development and validation would be essential to ensure the accuracy, precision, and reliability of the analytical results.
Mechanistic Biological Interactions in in Vitro Systems Strictly Non Clinical
Investigation of Fundamental Interactions with Biomolecules
DNA/RNA Binding Modes and Intercalation Studies
No in vitro spectroscopic investigations or other experimental studies detailing the binding modes of 8-ethylquinolin-5-amine with DNA or RNA have been found. Research on other quinoline (B57606) analogues suggests that the planar quinoline ring system can facilitate intercalation between nucleic acid base pairs, but without specific studies on the 5-amino and 8-ethyl substituted variant, any discussion would be purely speculative.
Protein-Ligand Interaction Mechanisms
There is no available research that characterizes the interaction mechanisms between 8-ethylquinolin-5-amine and purified proteins or enzymes. Studies on related compounds often explore binding within enzyme active sites, but this information cannot be accurately extrapolated to 8-ethylquinolin-5-amine without dedicated experimental evidence.
Antioxidant Activity: Chemical Radical Scavenging Mechanisms
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)
No data from standard in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for 8-ethylquinolin-5-amine has been published. While many quinoline derivatives are evaluated for their antioxidant potential, the specific radical scavenging capacity of this compound remains uncharacterized.
Elucidation of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms
The specific mechanisms by which 8-ethylquinolin-5-amine might act as an antioxidant, whether through Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), or other pathways, have not been elucidated in the scientific literature. Mechanistic studies are essential to understand the antioxidant behavior of a compound, and this information is currently absent for 8-ethylquinolin-5-amine.
Redox Potentials and Electron Transfer Mechanisms
Information regarding the redox potentials and specific electron transfer mechanisms for 8-ethylquinolin-5-amine is not available. This data is crucial for a comprehensive understanding of its potential antioxidant or pro-oxidant activities at a chemical level.
Membrane Interaction Studies (e.g., Liposome (B1194612) Models for Biophysical Characterization)
A comprehensive review of scientific literature reveals a notable absence of studies focused on the direct interaction of 8-ethylquinolin-5-amine with artificial membrane systems. To date, no research has been published detailing the biophysical characterization of this specific compound using liposome models or other non-clinical in vitro membrane assays.
Consequently, there is no available data to construct a detailed analysis or data tables regarding its partition coefficient in lipid bilayers, its effects on membrane fluidity, or its potential to induce membrane perturbation. The exploration of how the ethyl and amine functional groups on the quinoline scaffold influence its insertion, orientation, and interaction with phospholipid headgroups or acyl chains remains an uninvestigated area of research.
While studies on other quinoline derivatives have provided insights into their general membrane-interacting properties, the strict focus on 8-ethylquinolin-5-amine precludes the inclusion of such data. The unique electronic and steric contributions of the ethyl group at the 8-position and the amine group at the 5-position are expected to dictate its specific interactions with lipid membranes, but without empirical data, any discussion would be purely speculative.
Future research employing techniques such as differential scanning calorimetry (DSC), fluorescence spectroscopy (e.g., using probes like Laurdan or DPH), nuclear magnetic resonance (NMR) spectroscopy, or computational modeling with lipid bilayers would be necessary to elucidate the mechanistic details of 8-ethylquinolin-5-amine's interaction with membranes.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The traditional synthesis of quinoline (B57606) derivatives often involves harsh conditions, toxic reagents, and multiple steps, leading to significant environmental concerns. The future of synthesizing 8-ethylquinolin-5-amine and its analogs lies in the development of greener and more efficient methodologies.
Emerging research highlights several promising strategies that could be adapted for the synthesis of 8-ethylquinolin-5-amine. These include:
Microwave-assisted organic synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions.
Catalyst-free reactions: The use of ionic liquids or simple acid/base catalysts can provide environmentally friendly alternatives to metal-catalyzed reactions.
Oxidative annulation strategies: Recent advances in C-H bond activation, dehydration coupling, and photocatalytic oxidative cyclization offer highly efficient and atom-economical routes to the quinoline core.
Multi-component reactions (MCRs): MCRs are highly convergent, allowing for the construction of complex molecules like 8-ethylquinolin-5-amine in a single step from simple starting materials, thereby minimizing waste and improving efficiency.
These sustainable approaches not only offer environmental and economic advantages but also open the door to the creation of diverse libraries of 8-ethylquinolin-5-amine derivatives for further investigation.
Design and Synthesis of Advanced Functional Materials Based on 8-Ethylquinolin-5-amine
The unique electronic and structural features of the 8-ethylquinolin-5-amine scaffold make it an attractive building block for a variety of advanced functional materials.
Potential Applications of 8-Ethylquinolin-5-amine in Materials Science
| Material Type | Potential Application | Rationale |
| Chemosensors | Detection of metal ions | The quinoline nitrogen and the 5-amino group can act as binding sites for metal ions, leading to changes in fluorescence or color. The ethyl group at the 8-position can modulate the selectivity and sensitivity of the sensor. |
| Organic Light-Emitting Diodes (OLEDs) | Emitting and electron-transporting layers | Quinoline derivatives are known for their electroluminescent properties. The specific substitution pattern of 8-ethylquinolin-5-amine could be tuned to achieve desired emission colors and improve device efficiency and stability. |
| Corrosion Inhibitors | Protection of metals | The nitrogen atom in the quinoline ring and the amino group can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The ethyl group may enhance this protective effect. |
| Functional Polymers and Dyes | High-performance coatings, specialty textiles, and imaging agents | The amino group provides a reactive handle for polymerization or for attachment to other molecules to create novel dyes with specific photophysical properties. |
Future research in this area will likely focus on the synthesis of polymers and co-polymers incorporating the 8-ethylquinolin-5-amine moiety to create materials with enhanced thermal stability and chemical resistance. chemimpex.com Furthermore, its potential as a precursor for azo dyes could be explored for applications in the textile industry. researchgate.netresearchgate.net
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For 8-ethylquinolin-5-amine, advanced computational modeling can provide valuable insights into its behavior and potential applications.
Density Functional Theory (DFT) is a particularly useful method for studying quinoline derivatives. researchgate.netdergipark.org.tr DFT calculations can be employed to:
Optimize molecular geometry: Determine the most stable three-dimensional structure of 8-ethylquinolin-5-amine.
Analyze electronic properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity. researchgate.net
Predict spectroscopic properties: Simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra to aid in the characterization of the compound. asianpubs.org
Model interactions with other molecules: Investigate how 8-ethylquinolin-5-amine might bind to biological targets or interact with metal surfaces, providing a basis for the design of new drugs or functional materials.
By combining computational predictions with experimental validation, researchers can gain a deeper understanding of the structure-property relationships of 8-ethylquinolin-5-amine and its derivatives, leading to the rational design of molecules with tailored functionalities.
Expansion of Analytical Applications to Complex Environmental or Industrial Matrices
The development of sensitive and selective analytical methods for the detection of quinoline derivatives is crucial due to their potential environmental impact and industrial importance. nih.gov Future research could focus on developing new analytical techniques for the detection and quantification of 8-ethylquinolin-5-amine in complex matrices such as wastewater, soil, and industrial process streams. rsc.org
Promising avenues for research include:
Development of novel fluorescent probes: 5-Aminoquinoline (B19350) derivatives can serve as fluorescent dyes for biological imaging. mdpi.com The specific photophysical properties of 8-ethylquinolin-5-amine could be harnessed to create probes for specific analytes or cellular components.
Electrochemical sensors: The electroactive nature of the quinoline ring and the amino group could be exploited for the development of sensitive electrochemical sensors.
Chromatographic methods: Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), can be optimized for the trace analysis of 8-ethylquinolin-5-amine and its degradation products in environmental samples. researchgate.net
These advanced analytical methods will be essential for monitoring the environmental fate of 8-ethylquinolin-5-amine and for quality control in industrial applications.
Discovery of Novel Fundamental Chemical and Mechanistic Biological Interactions
The quinoline scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. rsc.org The specific structure of 8-ethylquinolin-5-amine suggests several exciting opportunities for the discovery of novel biological interactions.
The amino group at the 5-position is a key feature, as aminoquinolines are known to interact with biological targets. uconn.edu For instance, 4-aminoquinolines are effective antimalarial agents that are thought to interfere with heme detoxification in the parasite. researchgate.net It is plausible that 8-ethylquinolin-5-amine could exhibit similar or novel antiprotozoal activity.
Furthermore, quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways. researchgate.net The presence of the ethyl group at the 8-position could influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to unique anticancer activity.
Future research should involve screening 8-ethylquinolin-5-amine and its derivatives against a wide range of biological targets, including:
Protozoan parasites: Investigating its activity against Plasmodium falciparum (malaria), Leishmania, and Trypanosoma species.
Cancer cell lines: Assessing its cytotoxicity against various cancer cell lines and elucidating its mechanism of action.
Bacterial and fungal pathogens: Exploring its potential as a novel antimicrobial agent.
A deeper understanding of the structure-activity relationships of 8-ethylquinolin-5-amine and its derivatives could lead to the development of new therapeutic agents for a variety of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 8-ethylquinolin-5-amine, and how can reaction conditions be optimized?
- Answer : Synthesis of quinoline derivatives typically involves precursor functionalization. For 8-ethylquinolin-5-amine, potential routes include:
- Ethylation : Introducing an ethyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling to a quinoline precursor.
- Amination : Subsequent introduction of the amine group at the 5-position using reductive amination (e.g., NaBH₃CN) or Buchwald-Hartwig coupling .
- Optimization : Control reaction temperature (e.g., 60–80°C for amination) and use anhydrous solvents (e.g., THF or DMF) to minimize by-products. Monitor progress via TLC or HPLC .
Q. What physicochemical properties of 8-ethylquinolin-5-amine are critical for experimental design?
- Answer : Key properties include:
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs like 5-chloroquinolin-8-amine .
- Stability : Assess photodegradation under UV light and oxidative stability via accelerated aging studies.
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing 8-ethylquinolin-5-amine?
- Answer :
- Structural Confirmation : ¹H/¹³C NMR for substituent positioning (e.g., ethyl and amine groups) .
- Purity Analysis : HPLC with UV detection (λ ~250–300 nm for quinoline absorbance) .
- Crystallography : X-ray diffraction if single crystals are obtainable .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl vs. chloro groups) influence the biological activity of 8-ethylquinolin-5-amine?
- Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs like 5-chloroquinolin-8-amine (antimicrobial activity ) and 8-fluoroquinolin-5-amine (solubility-impacting fluorination ).
- Methodology : Synthesize derivatives, test in vitro against target pathogens/cancer cells, and apply multivariate analysis (e.g., PCA) to correlate substituent effects .
Q. What strategies resolve contradictory data in biological assays for quinoline derivatives?
- Answer :
- Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT for viability).
- Meta-Analysis : Apply Cochrane systematic review principles to aggregate and critique disparate findings .
- Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves .
Q. How can solvent polarity and reaction kinetics be optimized for scalable synthesis?
- Answer :
- Solvent Screening : Test polar (acetonitrile) vs. nonpolar (toluene) solvents for intermediates.
- Kinetic Studies : Use in situ FTIR or GC-MS to track reaction progress. For example, notes LiAlH₄ in anhydrous ether improves reduction efficiency .
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .
Notes for Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
